Some chemical suppliers offer 4-Bromo-6-fluoro-8-methoxyquinoline as a research chemical, potentially useful as a building block for the synthesis of more complex molecules with desired properties []. However, specific research applications for this purpose are not documented.
A search of scientific databases like PubChem indicates no published research directly investigating 4-Bromo-6-fluoro-8-methoxyquinoline [].
Further exploration might involve:
Patent databases may contain information on the use of 4-Bromo-6-fluoro-8-methoxyquinoline in specific applications, although these details may be limited to protect intellectual property.
Given the presence of a bromine, fluorine, and methoxy group, 4-Bromo-6-fluoro-8-methoxyquinoline could potentially be investigated for its biological activity or other properties relevant to medicinal chemistry or materials science. However, no current research following these avenues is publicly documented.
4-Bromo-6-fluoro-8-methoxyquinoline is a heterocyclic compound classified as a dihalogenated quinoline derivative. Its chemical formula is and it has a molecular weight of 256.07 g/mol. The compound features a quinoline backbone with bromine and fluorine substituents at the 4 and 6 positions, respectively, and a methoxy group at the 8 position. This structure contributes to its unique chemical properties, making it a valuable intermediate in various chemical syntheses, particularly in medicinal chemistry and material science applications .
4-Bromo-6-fluoro-8-methoxyquinoline exhibits reactivity typical of halogenated aromatic compounds. Notable reactions include:
These reactions are essential for synthesizing more complex molecules in pharmaceutical development.
The compound has shown promise as an active pharmaceutical ingredient (API). It is particularly noted for its role in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase, which is involved in cancer immunotherapy. Linrodostat has been characterized as a potent agent against certain types of cancer by modulating immune responses . Additionally, derivatives of quinoline compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis of 4-bromo-6-fluoro-8-methoxyquinoline typically involves several steps:
4-Bromo-6-fluoro-8-methoxyquinoline finds applications in:
Research indicates that 4-bromo-6-fluoro-8-methoxyquinoline interacts with various biological targets due to its structural features. Studies have focused on its mechanism as an indoleamine 2,3-dioxygenase inhibitor, highlighting its potential to enhance immune responses against tumors. Further interaction studies are crucial for understanding its pharmacodynamics and optimizing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 4-bromo-6-fluoro-8-methoxyquinoline, including:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Bromo-6-fluoroquinoline | Lacks methoxy group; used in similar applications | |
| 4-Chloro-6-fluoro-8-methoxyquinoline | Chlorine instead of bromine; different reactivity | |
| 4-Bromo-6-fluoro-8-methylquinoline | Methyl group instead of methoxy; varied biological activity |
The uniqueness of 4-bromo-6-fluoro-8-methoxyquinoline lies in its specific combination of halogen substituents and the methoxy group, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly effective for use in drug discovery and development processes aimed at targeting specific biological pathways involved in diseases like cancer .
Quinoline derivatives represent a cornerstone of medicinal chemistry due to their structural versatility and biological relevance. The quinoline scaffold—a bicyclic aromatic system comprising fused benzene and pyridine rings—serves as a privileged framework for designing compounds with diverse pharmacological activities. Over 8,000 quinoline derivatives have been systematically engineered for applications ranging from antimicrobial agents to neuroprotective therapies. Notably, substitutions at positions 4, 6, and 8 of the quinoline ring enhance bioactivity by modulating electronic properties and binding affinities. For instance, halogen and methoxy groups improve solubility and target selectivity, making these derivatives critical in drug discovery pipelines.
Halogenated heterocycles, particularly bromo- and fluoro-substituted compounds, are pivotal in synthetic chemistry due to their reactivity and stability. Bromine enhances electrophilic substitution rates, while fluorine’s electronegativity fine-tunes electronic distributions, improving metabolic stability. In quinoline systems, halogenation at positions 4 and 6 facilitates cross-coupling reactions, enabling the construction of complex architectures for pharmaceuticals and materials. For example, 4-bromo-8-fluoroquinoline derivatives exhibit potent inhibitory effects on enzymes like monoamine oxidase B (MAO-B), relevant to neurodegenerative diseases.
Methoxyquinolines emerged as key intermediates in antimalarial drug development, with 8-methoxyquinoline derivatives like primaquine demonstrating clinical efficacy. The methoxy group (–OCH₃) at position 8 enhances membrane permeability and reduces oxidative degradation. Recent advancements have expanded their utility to anticancer and antiviral agents, driven by structural modifications at adjacent positions. For instance, 4-bromo-6-fluoro-8-methoxyquinoline combines halogen and methoxy substituents to optimize both reactivity and bioavailability.
4-Bromo-6-fluoro-8-methoxyquinoline (C₁₀H₇BrFNO; MW: 256.07 g/mol) is a tri-substituted quinoline derivative with emerging applications in medicinal and materials chemistry. Its synthesis leverages regioselective halogenation and methoxylation strategies, yielding a compound amenable to further functionalization via Suzuki-Miyaura couplings. Preliminary studies highlight its potential as a linrodostat precursor—an indoleamine 2,3-dioxygenase inhibitor for cancer immunotherapy—though comprehensive biological data remain limited.
The compound’s structure features a bromine atom at position 4, fluorine at position 6, and a methoxy group at position 8. Key properties include:
| Property | Value/Prediction | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrFNO | |
| Molecular Weight | 256.07 g/mol | |
| Boiling Point | 325.9±37.0°C | |
| Density | 1.588±0.06 g/cm³ | |
| pKa | 1.02±0.33 |
The electron-withdrawing effects of bromine and fluorine reduce electron density at the pyridine nitrogen, enhancing hydrogen-bonding capacity. The methoxy group contributes to lipophilicity (LogP: 3.15), favoring blood-brain barrier penetration.